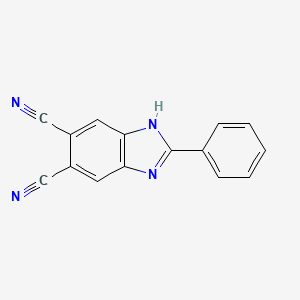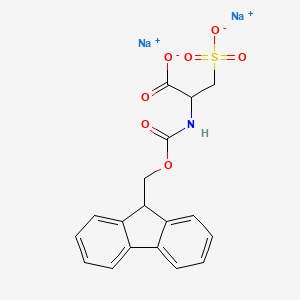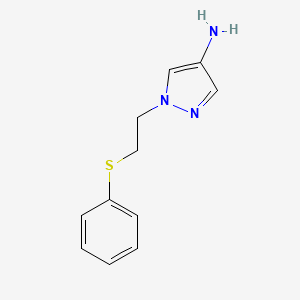
1H-Benzimidazole-5,6-dicarbonitrile, 2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole-5,6-dicarbonitrile, 2-phenyl- is a heterocyclic aromatic compound with the molecular formula C15H8N4. It is known for its unique structure, which consists of a benzimidazole ring fused with two cyano groups at positions 5 and 6, and a phenyl group at position 2.
Vorbereitungsmethoden
The synthesis of 1H-Benzimidazole-5,6-dicarbonitrile, 2-phenyl- typically involves the reaction of o-phenylenediamine with benzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, forming the benzimidazole ring. Industrial production methods may involve optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Analyse Chemischer Reaktionen
1H-Benzimidazole-5,6-dicarbonitrile, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced benzimidazole derivatives.
Common reagents and conditions used in these reactions include acids, bases, and solvents such as ethanol and acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole-5,6-dicarbonitrile, 2-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 1H-Benzimidazole-5,6-dicarbonitrile, 2-phenyl- exerts its effects involves interactions with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound’s derivatives have been shown to induce apoptosis in cancer cells by targeting specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole-5,6-dicarbonitrile, 2-phenyl- can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole-2-amine: Known for its use in the synthesis of pharmaceuticals.
1H-Benzimidazole-5-carboxylic acid: Used in the development of new materials and as a precursor for various chemical reactions.
1H-Benzimidazole-2-thiol: Noted for its applications in coordination chemistry and as a corrosion inhibitor.
The uniqueness of 1H-Benzimidazole-5,6-dicarbonitrile, 2-phenyl- lies in its dual cyano groups, which confer distinct chemical reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
825613-16-9 |
|---|---|
Molekularformel |
C15H8N4 |
Molekulargewicht |
244.25 g/mol |
IUPAC-Name |
2-phenyl-1H-benzimidazole-5,6-dicarbonitrile |
InChI |
InChI=1S/C15H8N4/c16-8-11-6-13-14(7-12(11)9-17)19-15(18-13)10-4-2-1-3-5-10/h1-7H,(H,18,19) |
InChI-Schlüssel |
HCPMWHDOUZIHNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C(=C3)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(1-Methyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13637938.png)
![2',3-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13637942.png)









